7-Ethyl-8-oxa-2-azaspiro[4.5]decane
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Overview
Description
7-Ethyl-8-oxa-2-azaspiro[45]decane is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spiro compound. The process involves alkylation and heterocyclization steps, which are crucial for the formation of the spiro structure.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions and using commercially available reagents. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-8-oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Ethyl-8-oxa-2-azaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Material Science: The compound’s unique structure makes it suitable for the synthesis of novel materials with specific properties.
Biology: It is studied for its potential role in biological systems, including its interactions with proteins and nucleic acids.
Industry: The compound is used in the production of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar in structure but lacks the ethyl group.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains an additional oxygen atom within the ring structure.
Uniqueness
7-Ethyl-8-oxa-2-azaspiro[4.5]decane is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications in research and industry .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
7-ethyl-8-oxa-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NO/c1-2-9-7-10(4-6-12-9)3-5-11-8-10/h9,11H,2-8H2,1H3 |
InChI Key |
SKNWVGMNILTNOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2(CCNC2)CCO1 |
Origin of Product |
United States |
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